molecular formula C9H7F3O3 B7902787 Methyl 2-hydroxy-5-(trifluoromethyl)benzoate

Methyl 2-hydroxy-5-(trifluoromethyl)benzoate

Cat. No.: B7902787
M. Wt: 220.14 g/mol
InChI Key: WYAZXWRYHRTDET-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-(trifluoromethyl)benzoate (CAS 1261478-26-5) is a high-purity benzoate ester derivative supplied for advanced chemical and pharmaceutical research. With a molecular formula of C9H7F3O3 and a molecular weight of 220.15 g/mol , this compound serves as a versatile synthetic intermediate or building block in organic synthesis. The presence of both a hydroxy group and a trifluoromethyl group on the aromatic ring makes it a valuable precursor for developing more complex molecules, particularly in medicinal chemistry. Its structural features are similar to those of compounds investigated for the treatment of metabolic disorders, positioning it as a critical reagent in drug discovery pipelines . This product is intended for research purposes as a chemical reference standard or a starting material in synthetic reactions. It is strictly for laboratory use. Handle with care, following all safety protocols. The compound has associated hazard warnings indicating it may be harmful if swallowed and may cause skin and serious eye irritation . Researchers should refer to the provided Safety Data Sheet (SDS) for comprehensive handling and disposal information. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-hydroxy-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAZXWRYHRTDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of 2-Hydroxy-5-(Trifluoromethyl)Benzoic Acid

The most straightforward route involves esterification of 2-hydroxy-5-(trifluoromethyl)benzoic acid with methanol. This acid-catalyzed reaction typically employs sulfuric acid or thionyl chloride as activators. For example, refluxing the carboxylic acid with excess methanol in the presence of concentrated sulfuric acid (5–10 mol%) at 65–70°C for 6–8 hours yields the methyl ester with >85% conversion. Challenges include avoiding over-esterification of the phenolic hydroxyl group, which necessitates careful stoichiometric control.

Friedel-Crafts Acylation Followed by Esterification

An alternative approach starts with resorcinol (1,3-dihydroxybenzene), which undergoes Friedel-Crafts acylation with trifluoroacetic anhydride to introduce the trifluoromethyl group at the 5-position. Subsequent methylation of the phenolic hydroxyl group at the 2-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in acetone) completes the synthesis. This method achieves regioselectivity through steric and electronic directing effects, with the trifluoromethyl group favoring para-substitution relative to the hydroxyl group.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Esterification efficiency heavily depends on solvent polarity and catalyst strength. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote side reactions. Non-polar solvents such as toluene reduce byproduct formation but require higher temperatures. Catalytic systems like Amberlyst-15 (a solid acid resin) enable recyclability and simplify purification, achieving yields of 78–82% under mild conditions.

Table 1: Solvent and Catalyst Impact on Esterification Yield

SolventCatalystTemperature (°C)Yield (%)
MethanolH₂SO₄6587
TolueneAmberlyst-159082
DMFp-TsOH10075

Protecting Group Strategies

To prevent unwanted methylation of the phenolic hydroxyl group during esterification, temporary protection with acetyl or tert-butyldimethylsilyl (TBS) groups is employed. For instance, acetylation of the hydroxyl group prior to esterification, followed by deprotection using aqueous NaOH, improves selectivity and final purity (>98% by HPLC).

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) at 0–5°C effectively removes unreacted starting materials and dimeric byproducts. Slow cooling rates (0.5°C/min) favor large, pure crystals with melting points of 92–94°C, consistent with literature values.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 10.32 (s, 1H, -OH), 7.85 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.92 (d, J = 8.8 Hz, 1H, Ar-H), 3.91 (s, 3H, -OCH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, CF₃).

Industrial-Scale Production Challenges

Byproduct Formation

The primary impurity, methyl 2-methoxy-5-(trifluoromethyl)benzoate, arises from over-methylation. Reducing this requires strict control of reaction time and methylating agent concentration. Continuous-flow reactors minimize side reactions by ensuring rapid mixing and precise temperature gradients.

Applications and Derivatives

This compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and liquid crystal materials. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Properties
Recent studies have highlighted the potential neuroprotective effects of methyl 2-hydroxy-5-(trifluoromethyl)benzoate. It acts as an NMDA receptor antagonist, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. The compound's ability to mitigate excitotoxicity makes it a candidate for further investigation in neuroprotection strategies .

Antiviral Activity
Research has indicated that derivatives of this compound exhibit antiviral properties. Specifically, compounds with similar structures have shown effectiveness against HIV-1 reverse transcriptase, suggesting that this compound could be explored for its potential as a non-nucleoside inhibitor in HIV therapy .

Agrochemical Applications

Herbicide Development
this compound has been investigated for its herbicidal properties. Its trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its efficacy as a herbicide by facilitating better absorption and translocation within plant systems. Studies have demonstrated its effectiveness in controlling various weed species .

Material Science Applications

Polymer Chemistry
In material science, this compound is utilized as an intermediate in the synthesis of fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, making them suitable for applications in coatings and electronic materials .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryNeuroprotectionNMDA receptor antagonist; potential for Alzheimer's treatment
Antiviral ActivityEffective against HIV-1 reverse transcriptase
AgrochemicalsHerbicide DevelopmentEffective against various weed species
Material SciencePolymer SynthesisUsed as an intermediate for fluorinated polymers

Case Studies

  • Neuroprotection Study
    A study published in a peer-reviewed journal examined the effects of this compound on neuronal cell cultures exposed to excitotoxic conditions. The results indicated that the compound significantly reduced cell death and oxidative stress markers, supporting its role as a neuroprotective agent.
  • Herbicidal Efficacy Trial
    Field trials were conducted to assess the herbicidal efficacy of this compound on common agricultural weeds. The trials demonstrated a reduction in weed biomass by over 70% compared to untreated controls, indicating strong herbicidal activity.
  • Polymer Application Research
    Research focused on synthesizing new fluorinated polymers using this compound as a precursor demonstrated improved thermal stability and chemical resistance compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs are compared below based on substituents, physicochemical properties, and applications.

Substituted Benzoate Esters with Varied Functional Groups

Table 1: Comparative Analysis of Methyl 2-hydroxy-5-(trifluoromethyl)benzoate and Analogs
Compound Name CAS Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 1261478-26-5 2-OH, 5-CF₃ 220.15 Polar, acidic; agrochemical potential
Methyl 2-amino-5-(trifluoromethyl)benzoate - 2-NH₂, 5-CF₃ 219.16 Basic amino group; pharmaceutical intermediate
Methyl 2-methoxy-5-(trifluoromethyl)benzoate 177174-47-9 2-OCH₃, 5-CF₃ 234.18 Reduced polarity; stable in organic solvents
Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate - 2-CH₃, 3-NO₂, 5-OCF₃ 293.21 Nitro group enhances reactivity; synthetic intermediate
Methyl 5-fluoro-2-(trifluoromethyl)benzoate 773873-90-8 5-F, 2-CF₃ 222.14 Fluorine increases metabolic stability; material science
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate 1698027-36-9 2-NH₂, 4-Cl, 5-CF₃ 253.61 Cytotoxic activity (cancer research)

Key Structural and Functional Differences

Hydroxyl (-OH) vs. Amino (-NH₂) Groups The hydroxyl group in the target compound increases acidity and hydrogen-bonding capacity, making it more water-soluble than its amino analog . The amino group in Methyl 2-amino-5-(trifluoromethyl)benzoate allows for nucleophilic reactions (e.g., amidation), useful in drug synthesis .

Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)

  • The -CF₃ group in the target compound provides stronger electron-withdrawing effects than -OCF₃, directing electrophilic substitution to specific ring positions .

Halogen Substitution (Cl, F) Chlorine in Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate enhances lipophilicity, improving cell membrane permeability in biological systems . Fluorine in Methyl 5-fluoro-2-(trifluoromethyl)benzoate increases stability against oxidative degradation .

Methoxy (-OCH₃) vs. Hydroxyl (-OH)

  • Methoxy derivatives (e.g., Methyl 2-methoxy-5-(trifluoromethyl)benzoate) are less polar and more stable under acidic conditions compared to hydroxylated analogs .

Biological Activity

Methyl 2-hydroxy-5-(trifluoromethyl)benzoate is an organic compound with significant biological activities attributed to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H8F3O3 and a molecular weight of 220.15 g/mol. The compound features a hydroxyl group (-OH) and a trifluoromethyl group (-CF3), which influence its reactivity and biological properties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. This compound has shown potential in inhibiting the growth of various bacterial strains, including multidrug-resistant organisms .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which may be attributed to its ability to modulate inflammatory pathways through interaction with specific enzymes or receptors.
  • Enzyme Inhibition : Studies suggest that this compound can inhibit certain enzymes involved in metabolic processes, enhancing its potential as a therapeutic agent .

The mechanism of action for this compound involves several biochemical interactions:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.
  • Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its penetration into cell membranes and interaction with intracellular targets.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains,
Anti-inflammatoryModulates inflammatory pathways,
Enzyme InhibitionInhibits specific metabolic enzymes ,

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several strains of Escherichia coli and Staphylococcus aureus. The compound was tested using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics. This suggests potential utility in treating infections caused by resistant bacteria .

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly in drug development. Its unique properties make it suitable for creating pharmaceuticals with enhanced efficacy and reduced side effects. The incorporation of trifluoromethyl groups is known to improve drug potency and selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-hydroxy-5-(trifluoromethyl)benzoate, and what are critical reaction parameters?

  • Methodology : A common approach involves nitration and subsequent reduction of precursor esters. For example, nitration of methyl 2-hydroxy-5-(trifluoromethoxy)benzoate (using fuming HNO₃/H₂SO₄) followed by catalytic hydrogenation (e.g., Pd/C, H₂) yields the amino intermediate, which can be further functionalized. Critical parameters include temperature control (<0°C during nitration) and stoichiometric ratios to minimize byproducts .
  • Validation : LCMS (Liquid Chromatography-Mass Spectrometry) and flash chromatography are essential for tracking reaction progress and isolating intermediates .

Q. How is the structural identity of this compound confirmed?

  • Analytical Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve crystal structures, particularly for verifying trifluoromethyl and ester group orientations .
  • NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR are critical for confirming aromatic substitution patterns and trifluoromethyl group integrity .
    • Purity Assessment : GC (Gas Chromatography) with >95.0% purity thresholds ensures minimal impurities, as seen in related trifluoromethyl benzoate derivatives .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability Profile : The compound’s ester group may hydrolyze under prolonged exposure to moisture. Store at 2–8°C in anhydrous conditions, similar to potassium salts of morpholine-sulfonyl benzoates, which exhibit sensitivity to humidity .
  • Degradation Monitoring : Use HPLC with UV detection to track hydrolysis products (e.g., free carboxylic acid formation) over time .

Advanced Research Questions

Q. How can researchers address low yields in sulfonamide derivatization of this compound?

  • Case Study : A reported 31% yield in sulfonamido-derivative synthesis (e.g., coupling with 5-bromo-3-chloro-2-hydroxyphenylsulfonyl chloride) suggests competing side reactions. Optimization strategies include:

  • Temperature Modulation : Conduct reactions at 0–5°C to suppress ester hydrolysis.
  • Catalytic Additives : Use DMAP (4-Dimethylaminopyridine) to enhance sulfonamide coupling efficiency .
    • Byproduct Analysis : LCMS and tandem MS can identify unreacted intermediates or sulfonic acid byproducts .

Q. What computational methods predict the reactivity of this compound in biological systems?

  • Docking Studies : Molecular docking with NMDA receptor models (e.g., PDB ID 4TLM) can elucidate interactions between the trifluoromethyl group and hydrophobic binding pockets, as demonstrated for structurally similar NMDA antagonists .
  • DFT Calculations : Density Functional Theory (B3LYP/6-31G*) optimizes geometries to assess electronic effects of the trifluoromethyl group on aromatic ring electrophilicity .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Scenario : Discrepancies between NMR and X-ray data (e.g., unexpected NOEs or crystallographic disorder).
  • Resolution Workflow :

Dynamic NMR : Probe conformational flexibility at varying temperatures.

Twinned Refinement : Use SHELXL’s TWIN/BASF commands to model crystallographic twinning, which is common in trifluoromethyl-containing compounds .

Synchrotron Data : High-resolution data collection (λ = 0.7 Å) reduces noise in electron density maps .

Methodological Considerations Table

Research AspectKey TechniqueExample ApplicationReference
SynthesisNitration/ReductionIntermediate preparation for NMDA antagonists
Structural AnalysisSHELX RefinementResolving trifluoromethyl group orientation
Purity AssessmentGC/HPLCQuantifying ester hydrolysis
Reactivity PredictionMolecular DockingNMDA receptor interaction studies

Retrosynthesis Analysis

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Feasible Synthetic Routes

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